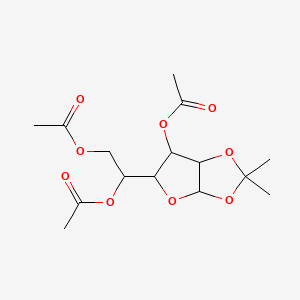
2'-BroMo-2'-deoxy-5-Methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Bromo-2’-deoxy-5-Methyluridine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits significant anticancer mechanisms, including the inhibition of DNA synthesis and the induction of apoptosis .
Méthodes De Préparation
The synthesis of 2’-Bromo-2’-deoxy-5-Methyluridine typically involves the bromination of 2’-deoxy-5-methyluridine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
2’-Bromo-2’-deoxy-5-Methyluridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding uridine derivatives or reduction to remove the bromine atom.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield 2’-deoxy-5-methyluridine and bromide ions.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2’-Bromo-2’-deoxy-5-Methyluridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a reagent in various organic synthesis reactions.
Biology: The compound is employed in studies involving DNA synthesis and repair mechanisms, as well as in the investigation of cellular apoptosis pathways.
Medicine: Due to its antitumor properties, it is explored as a potential therapeutic agent for treating certain types of cancer, particularly lymphoid malignancies.
Industry: The compound is used in the development of diagnostic tools and assays for detecting nucleoside analogs and related compounds
Mécanisme D'action
The mechanism of action of 2’-Bromo-2’-deoxy-5-Methyluridine involves its incorporation into DNA during replication. This incorporation disrupts the normal DNA synthesis process, leading to the inhibition of DNA replication and the induction of apoptosis in cancer cells. The compound targets DNA polymerase and other enzymes involved in DNA synthesis, thereby exerting its antitumor effects .
Comparaison Avec Des Composés Similaires
2’-Bromo-2’-deoxy-5-Methyluridine is unique among nucleoside analogs due to its specific bromine substitution, which enhances its antitumor activity. Similar compounds include:
2’-Fluoro-2’-deoxy-5-Methyluridine: This compound has a fluorine atom instead of bromine and exhibits different pharmacokinetic properties.
2’-Chloro-2’-deoxy-5-Methyluridine: With a chlorine atom, this analog has distinct reactivity and biological activity compared to the brominated version.
2’-Iodo-2’-deoxy-5-Methyluridine:
Propriétés
Formule moléculaire |
C10H13BrN2O5 |
|---|---|
Poids moléculaire |
321.12 g/mol |
Nom IUPAC |
1-[3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13BrN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17) |
Clé InChI |
UTMUIPQCQMEAEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2,3-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12103952.png)
![4-(14-acetyloxy-6'-hydroxy-6',9,15-trimethyl-4-methylidene-2',5-dioxospiro[6-oxatetracyclo[8.5.0.03,7.011,14]pentadec-1(15)-ene-13,3'-7,7a-dihydro-3aH-1-benzofuran]-5'-yl)pentyl acetate](/img/structure/B12103956.png)




![3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12103974.png)


![2-(Benzhydrylideneamino)-1-(10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)ethanone](/img/structure/B12103993.png)


